

YM158 free base solubility in DMSO and other solvents

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Compound of Interest

Compound Name: YM158 free base

Cat. No.: B8761486

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Application Notes and Protocols for YM158 Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM158 is a potent and selective dual antagonist of the leukotriene D4 (LTD4) and thromboxane A2 (TXA2) receptors.[1][2] Functional assays have demonstrated its competitive antagonism at these receptors, suggesting its potential as a therapeutic agent in conditions such as asthma, where both pathways are implicated.[2][3] This document provides detailed information on the solubility of **YM158 free base**, protocols for its characterization, and an overview of its mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of YM158 is provided in the table below.

Property	Value	Source
IUPAC Name	3-[(4-tert-butyl-1,3-thiazol-2-yl)methoxy]-N-[5-[3-(4-chlorophenyl)sulfonylpropyl]-2-(2H-tetrazol-5-ylmethoxy)phenyl]benzamide	PubChem
Molecular Formula	C32H33ClN6O5S2	MedChemExpress[1]
Molecular Weight	681.22 g/mol	MedChemExpress
CAS Number	179102-65-9	MedChemExpress

Solubility Profile of YM158 Free Base

Quantitative solubility data for **YM158 free base** in common laboratory solvents is not readily available in public literature. Researchers are advised to determine the solubility experimentally. The following table is provided to summarize user-determined solubility data. A detailed protocol for solubility determination is provided in the "Experimental Protocols" section.

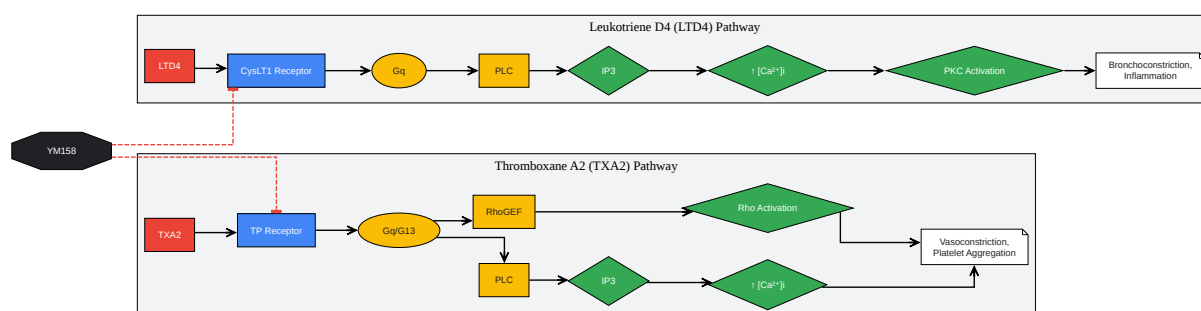
Table 1: Solubility of **YM158 Free Base** in Various Solvents

Solvent	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (M)	Observations
DMSO	User Determined	User Determined		
Ethanol	User Determined	User Determined		
Methanol	User Determined	User Determined		
Acetonitrile	User Determined	User Determined		
Water	User Determined	User Determined		
PBS (pH 7.4)	User Determined	User Determined		

Note: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of organic molecules for biological assays.

Mechanism of Action

YM158 functions as a dual antagonist, targeting the receptors for leukotriene D4 (LTD4) and thromboxane A2 (TXA2). Both LTD4 and TXA2 are potent inflammatory mediators involved in various physiological and pathological processes. By blocking their respective G-protein coupled receptors (GPCRs), YM158 can inhibit downstream signaling cascades that lead to effects such as smooth muscle contraction, inflammation, and platelet aggregation.



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Caption: YM158 dual antagonism of LTD4 and TXA2 signaling pathways.

Experimental Protocols

Protocol 1: Determination of YM158 Free Base Solubility

This protocol describes a method to determine the solubility of **YM158 free base** in various solvents using the static equilibrium method.

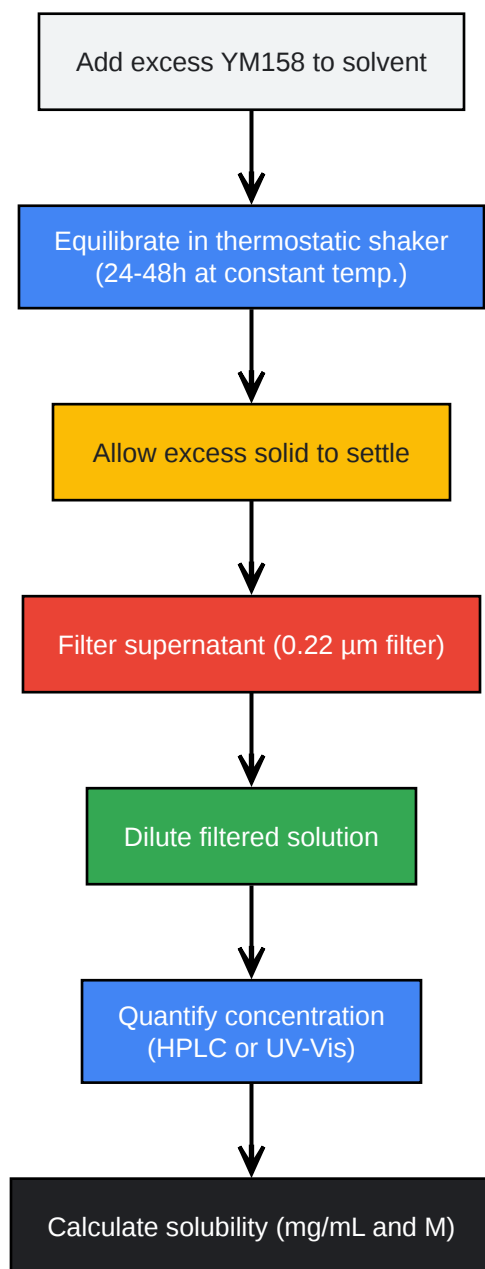
Materials:

- **YM158 free base**
- Selected solvents (e.g., DMSO, ethanol, methanol, water)
- Analytical balance
- Vortex mixer
- Thermostatic shaker/incubator
- Centrifuge
- High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
- Syringe filters (0.22 μm)
- Glass vials with screw caps

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **YM158 free base** to a known volume (e.g., 1 mL) of the selected solvent in a glass vial. The excess solid should be clearly visible.
 - Tightly cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
 - Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
- Sample Preparation for Analysis:

- After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to allow the excess solid to settle.
- Carefully withdraw a known volume of the supernatant using a syringe.
- Immediately filter the supernatant through a 0.22 μm syringe filter into a clean vial to remove any undissolved solid.
- Quantification:
 - Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
 - Analyze the concentration of YM158 in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
 - Prepare a standard curve of YM158 in the same solvent to accurately determine the concentration.
- Calculation of Solubility:
 - Calculate the concentration of YM158 in the original saturated solution by accounting for the dilution factor.
 - Express the solubility in mg/mL and convert to molarity (M) using the molecular weight of **YM158 free base** (681.22 g/mol).



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